molecular formula C10H10O2 B14044886 4-Propanoylbenzaldehyde

4-Propanoylbenzaldehyde

Cat. No.: B14044886
M. Wt: 162.18 g/mol
InChI Key: SDSGCVCUSADRFA-UHFFFAOYSA-N
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Description

4-Propanoylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the aldehyde group is substituted at the para position with a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propanoylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5CHO+CH3CH2COClC6H4(COCH2CH3)CHO+HClC_6H_5CHO + CH_3CH_2COCl \rightarrow C_6H_4(COCH_2CH_3)CHO + HCl C6​H5​CHO+CH3​CH2​COCl→C6​H4​(COCH2​CH3​)CHO+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts acylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-Propanoylbenzoic acid.

    Reduction: 4-Propanoylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Propanoylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Propanoylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The propanoyl group can also influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, with a simpler structure lacking the propanoyl group.

    4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group at the para position instead of a propanoyl group.

    4-Methylbenzaldehyde: Contains a methyl group at the para position instead of a propanoyl group.

Uniqueness

4-Propanoylbenzaldehyde is unique due to the presence of both an aldehyde and a propanoyl group, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-propanoylbenzaldehyde

InChI

InChI=1S/C10H10O2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3

InChI Key

SDSGCVCUSADRFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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